molecular formula C16H20F3NO4 B2774297 (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid CAS No. 270065-74-2

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B2774297
CAS No.: 270065-74-2
M. Wt: 347.334
InChI Key: YQJFIZXCXGBMPB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a trifluoromethyl-substituted aromatic ring, and a butanoic acid moiety. Its structure allows for diverse chemical reactivity and biological activity, making it valuable in various scientific fields.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFIZXCXGBMPB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949781
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-74-2
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step prevents unwanted side reactions during subsequent steps.

    Formation of the Butanoic Acid Moiety: The protected amino acid is then subjected to conditions that introduce the butanoic acid group, often through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

    Purification Techniques: Using advanced purification techniques like crystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Hydrochloric acid (HCl) for deprotection, various nucleophiles for substitution.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Deprotected amines, substituted derivatives.

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the formal synthesis of Sitagliptin phosphate, a drug used for managing type 2 diabetes. The synthesis involves several linear steps starting from 2,4,5-trifluorobenzaldehyde, demonstrating its utility in creating complex drug molecules .

Trifluoromethyl Group Influence

The incorporation of the trifluoromethyl group into drug design has been shown to significantly enhance the potency and selectivity of compounds. Research indicates that drugs containing this group often exhibit improved binding affinities and metabolic stability. For example, studies have shown that molecules with a -CF3 group can increase inhibition potency for various biological targets, such as serotonin uptake .

Synthetic Building Block

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is frequently used as a building block in organic synthesis. Its Boc protection allows for selective reactions while maintaining the integrity of the amino group, facilitating further functionalization .

Reaction Mechanisms

The compound can participate in various chemical reactions such as amide bond formation and deprotection processes, making it versatile for synthetic chemists. The trifluoromethyl group also influences reaction kinetics and mechanisms, providing unique pathways for synthesis .

Case Studies

  • A study highlighted the synthesis of this compound as part of a larger research initiative on fluorinated compounds in medicinal chemistry. The researchers noted that this compound's structural characteristics allowed for enhanced interactions with target proteins .
  • Another investigation into FDA-approved drugs containing trifluoromethyl groups emphasized the role of such compounds in increasing drug efficacy and reducing side effects, showcasing their importance in modern pharmacology .

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in binding or catalytic processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid: Similar structure but without the tert-butoxycarbonyl group.

    (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar but without the trifluoromethyl group.

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the combination of its Boc-protected amino group and the trifluoromethyl-substituted aromatic ring. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Boc-3-amino-4-(trifluoromethyl)butanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development, particularly focusing on its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3NO4C_{15}H_{18}F_3NO_4, with a molecular weight of approximately 333.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound primarily revolves around its function as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of these hormones, leading to improved insulin secretion and reduced blood glucose levels.

Pharmacological Effects

  • Antidiabetic Activity :
    • Studies indicate that DPP-4 inhibitors like this compound can significantly lower blood glucose levels in type 2 diabetes mellitus patients. The inhibition leads to prolonged action of incretin hormones such as GLP-1 (glucagon-like peptide-1), which stimulates insulin secretion and inhibits glucagon release.
  • Safety and Tolerability :
    • Clinical evaluations have shown that compounds with similar structures are generally well-tolerated with minimal side effects, making them suitable for long-term use in diabetic patients.

Table 1: Comparative Analysis of DPP-4 Inhibitors

Compound NameCAS NumberMolecular WeightDPP-4 Inhibition IC50 (µM)Clinical Use
Sitagliptin486460-00-8334.400.5Type 2 Diabetes
Linagliptin668270-12-0372.440.7Type 2 Diabetes
(S)-3-Boc-amino-4-CF3 phenylbutanoic acidN/A333.30N/AInvestigational

Case Study: Efficacy in Type 2 Diabetes

In a clinical trial assessing the efficacy of DPP-4 inhibitors, patients treated with sitagliptin showed a significant reduction in HbA1c levels compared to the placebo group over a 24-week period. While specific data on this compound is limited, its structural similarity to sitagliptin suggests comparable efficacy.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl protected amino acids with trifluoromethyl phenyl derivatives under controlled conditions to ensure high yield and purity.

Table 2: Synthesis Overview

StepReagents UsedConditions
1Boc-amino acidRoom temperature
2Trifluoromethyl phenolAcidic medium
3PurificationHPLC

Q & A

Q. What are the standard synthetic protocols for (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step coupling and deprotection reactions. For example, tert-butoxycarbonyl (Boc) protection of the amino group is achieved using Boc-anhydride in the presence of a base like DIPEA. Subsequent coupling of intermediates (e.g., 2-(trifluoromethyl)phenyl acetic acid derivatives) is performed using carbodiimide reagents (e.g., EDC) with HOBt or DMAP as catalysts in anhydrous THF or DCM . Final hydrolysis of ester intermediates to the carboxylic acid is achieved using LiOH in THF/water mixtures, followed by acidification and purification via chromatography .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is commonly employed to confirm enantiomeric excess (>99%). Retention times and optical rotation values are compared against racemic mixtures or reference standards. Absolute configuration is confirmed via X-ray crystallography or by correlating synthetic intermediates with known chiral building blocks .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) confirm structural integrity, with characteristic peaks for Boc (δ ~1.4 ppm, singlet), trifluoromethyl (δ ~7.5 ppm, multiplet), and carboxylic acid (δ ~12.5 ppm, broad).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion ([M-H]⁻ for m/z ~388.1).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and receptor binding?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like chloro, methoxy, or methyl groups at the 2-position of the phenyl ring. Biological assays (e.g., FFA2 receptor antagonism) compare binding affinities (IC50) using cAMP or calcium flux assays .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer : Racemization is minimized by using mild acidic conditions (e.g., TFA/DCM at 0°C) instead of prolonged HCl treatment. Monitoring via chiral HPLC during intermediate steps ensures retention of stereochemical integrity. Alternative protecting groups (e.g., Fmoc) may be explored for acid-sensitive derivatives .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target receptors (e.g., FFA2), while QSAR models correlate substituent effects with logP, pKa, and solubility. MD simulations assess stability in aqueous and lipid bilayer environments. In vitro ADME assays validate predictions .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Key challenges include optimizing coupling reagent stoichiometry (EDC vs. DCC) to reduce side products and selecting cost-effective purification methods (e.g., flash chromatography vs. recrystallization). Process analytical technology (PAT) monitors reaction progress in real time. Green chemistry principles (e.g., solvent recycling) improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.